molecular formula C22H22N2O3S2 B11691390 N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B11691390
M. Wt: 426.6 g/mol
InChI Key: RCMNXFIDSYWFIK-UYRXBGFRSA-N
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Description

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid and a suitable catalyst to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with propanoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine for electrophilic substitution, and sodium amide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to its specific structural features, such as the combination of a thiazolidinone ring with methoxyphenyl and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O3S2/c1-14-4-7-17(12-15(14)2)23-20(25)10-11-24-21(26)19(29-22(24)28)13-16-5-8-18(27-3)9-6-16/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13-

InChI Key

RCMNXFIDSYWFIK-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C

Origin of Product

United States

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